molecular formula C21H18N2O5S B3610482 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(phenylsulfonyl)amino]benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B3610482
M. Wt: 410.4 g/mol
InChI Key: BYIVRDOEGKKFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(phenylsulfonyl)amino]benzamide, also known as DBIBB, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival. DBIBB has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(phenylsulfonyl)amino]benzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase. This prevents the transfer of phosphate groups from ATP to target proteins, leading to the inhibition of CK2-mediated signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a broad range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound induces cell cycle arrest at the G2/M phase and apoptosis through the activation of caspases. In neuronal cells, this compound has been shown to protect against oxidative stress and reduce the accumulation of toxic proteins, such as amyloid-beta and alpha-synuclein. In viral infections, this compound inhibits viral replication by interfering with various stages of the viral life cycle, including entry, replication, and assembly.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(phenylsulfonyl)amino]benzamide has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to penetrate the blood-brain barrier, and its low toxicity in vitro and in vivo. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in combination with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy. Additionally, the role of CK2 in other diseases and physiological processes, such as inflammation, metabolism, and aging, warrants further investigation.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(phenylsulfonyl)amino]benzamide has been widely used as a research tool to investigate the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis C virus.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-21(22-17-10-11-19-20(14-17)28-13-12-27-19)15-6-8-16(9-7-15)23-29(25,26)18-4-2-1-3-5-18/h1-11,14,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVRDOEGKKFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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